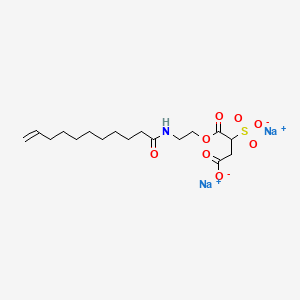

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various personal care and industrial products due to its ability to reduce surface tension and enhance the spreading and wetting properties of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1-(undecylenic monoethanolamide) sulfosuccinate typically involves the reaction of maleic anhydride with undecylenic monoethanolamide to form an intermediate maleate ester. This intermediate is then subjected to sulfonation using sodium bisulfite to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate undergoes various chemical reactions, including:

Esterification: Formation of esters through the reaction with alcohols.

Sulfonation: Introduction of sulfonic acid groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Sulfonation: Utilizes sodium bisulfite under controlled conditions.

Substitution: Various reagents depending on the desired substituent.

Major Products Formed

The major products formed from these reactions include esters, sulfonated derivatives, and substituted compounds, each with unique properties and applications.

Scientific Research Applications

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.

Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

Industry: Widely used in personal care products, detergents, and cleaning agents for its surfactant properties .

Mechanism of Action

The mechanism of action of disodium 1-(undecylenic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic and hydrophilic regions with lipid bilayers, leading to increased membrane permeability and solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

- Disodium 4-(undecylenic monoethanolamide) sulfosuccinate

- Disodium undecylenamido MEA-sulfosuccinate

Uniqueness

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in various formulations, making it a preferred choice in many applications .

Biological Activity

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a surfactant compound with notable biological activities, particularly in antimicrobial applications. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfosuccinate moiety and undecylenic monoethanolamide. Its molecular formula is C17H28NNa2O8S, with a molar mass of approximately 452.45 g/mol. The compound typically appears as a light yellow liquid or solid depending on its concentration and formulation .

Key Features:

- Functional Groups: The presence of sulfonate and amide groups enhances its surfactant properties, allowing it to interact effectively with water and oils.

- Solubility: It is soluble in water, which facilitates its application in various formulations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it beneficial in personal care and cleaning products aimed at reducing microbial load. Its mechanism involves disrupting microbial cell membranes due to its surfactant nature, which enhances its efficacy against bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5% | Effective against Gram-positive bacteria |

| Escherichia coli | 0.3% | Effective against Gram-negative bacteria |

| Candida albicans | 0.4% | Effective against fungi |

Safety Profile

Research indicates that this compound is less irritating compared to traditional surfactants like sodium dodecylbenzenesulfonate. This makes it suitable for use in personal care products, where skin irritation is a concern.

Applications

The compound finds extensive applications across various industries:

- Personal Care Products: Used in shampoos, body washes, and skin cleansers due to its mildness and antimicrobial properties.

- Household Cleaners: Effective in formulations designed to reduce microbial contamination on surfaces.

- Cosmetic Formulations: Its compatibility with other surfactants allows for versatile formulation strategies .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antifungal Activity: A study demonstrated the effectiveness of this compound against Candida albicans, highlighting its potential role as an antifungal agent in cosmetic formulations .

- Compatibility Testing: Research showed that this compound interacts well with both anionic and nonionic surfactants, enhancing the stability and performance of personal care products.

Properties

CAS No. |

65277-52-3 |

|---|---|

Molecular Formula |

C17H27NNa2O8S |

Molecular Weight |

451.4 g/mol |

IUPAC Name |

disodium;4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate |

InChI |

InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-17(22)14(13-16(20)21)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

HQWDESXVUSWTPT-UHFFFAOYSA-L |

Canonical SMILES |

C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.